Home > Products > Screening Compounds P59889 > 17alpha-Iodovinylestradiol
17alpha-Iodovinylestradiol - 82123-96-4

17alpha-Iodovinylestradiol

Catalog Number: EVT-1569707
CAS Number: 82123-96-4
Molecular Formula: C20H25IO2
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17alpha-Iodovinylestradiol is a synthetic derivative of estradiol, a potent estrogen hormone. This compound is notable for its iodine substitution at the 17-alpha position, which enhances its radiochemical properties, making it suitable for various scientific applications, particularly in the field of molecular imaging and receptor studies. The compound has gained attention for its potential use in radiopharmaceuticals due to its high specific activity and ability to target estrogen receptors in tissues.

Source

17alpha-Iodovinylestradiol is synthesized from natural steroid hormones such as estrone or estradiol through specific chemical modifications. The synthesis often involves halogenation and the use of organometallic reagents to introduce the iodine atom at the desired position on the steroid backbone.

Classification

This compound falls under the category of steroidal estrogens and is classified as a radiolabeled estrogen due to the incorporation of radioactive iodine isotopes, such as iodine-125 or iodine-123. These isotopes are crucial for imaging techniques in biomedical research.

Synthesis Analysis

Methods

The synthesis of 17alpha-Iodovinylestradiol typically involves several key steps:

  1. Starting Material: Estrone is commonly used as the precursor.
  2. Halodestannylation: This method introduces iodine through a reaction involving tributylstannylvinylestradiol intermediates. The halogenation step is crucial for achieving high radiochemical yields.
  3. Radiolabeling: The introduction of radioactive iodine isotopes is performed using sodium iodide or Chloramine-T in a suitable solvent system, often THF/phosphate buffer.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 17alpha-Iodovinylestradiol features a steroid backbone with a vinyl group at the 17-alpha position and an iodine atom attached. This modification alters its binding affinity to estrogen receptors compared to non-iodinated estrogens.

Data

  • Molecular Formula: C20H24I
  • Molecular Weight: Approximately 392.31 g/mol
  • Structural Features: The presence of the iodine atom significantly influences both the physicochemical properties and biological activity of the compound.
Chemical Reactions Analysis

Reactions

17alpha-Iodovinylestradiol participates in various chemical reactions typical for steroid derivatives, including:

  1. Nucleophilic Substitution: The iodine atom can undergo substitution reactions, allowing further functionalization.
  2. Receptor Binding Studies: The compound's ability to bind to estrogen receptors can be assessed through competitive binding assays with other known estrogens.

Technical Details

The reactivity of the iodine atom enhances the compound's utility in radiolabeling studies, where it can be tracked in biological systems using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .

Mechanism of Action

Process

The mechanism by which 17alpha-Iodovinylestradiol exerts its biological effects primarily involves binding to estrogen receptors (ERs). Once bound, it activates downstream signaling pathways that regulate gene expression related to reproductive and developmental processes.

Data

  • Binding Affinity: Studies indicate that iodinated derivatives like 17alpha-Iodovinylestradiol exhibit varying affinities for ERs compared to their non-iodinated counterparts.
  • Target Tissues: The compound tends to localize in tissues with high concentrations of estrogen receptors, such as breast and uterine tissues, which is beneficial for targeted therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The stability of 17alpha-Iodovinylestradiol can be influenced by environmental factors such as light and temperature.
  • Reactivity: Exhibits reactivity characteristic of iodinated organic compounds, particularly in electrophilic substitution reactions.

Relevant data from studies indicate that the compound maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

17alpha-Iodovinylestradiol has several applications in scientific research:

  1. Radiopharmaceutical Development: Used as a radiotracer for imaging estrogen receptor-positive tumors.
  2. Biological Research: Facilitates studies on estrogen receptor signaling pathways and hormone-related diseases.
  3. Drug Development: Serves as a lead compound for designing new therapeutics targeting estrogen receptors.

The ability to visualize and quantify estrogen receptor activity using this compound has significant implications for cancer diagnosis and treatment strategies, particularly in breast cancer research .

Introduction to 17α-Iodovinylestradiol

17α-Iodovinylestradiol (IVE) represents a significant advancement in the development of receptor-targeted radiopharmaceuticals for molecular imaging of estrogen receptor (ER)-positive tissues. This steroidal compound features a radioiodine atom incorporated into a vinyl group at the 17α-position of the estradiol scaffold, enabling gamma emission-based detection while maintaining high affinity for the estrogen receptor. As a specifically engineered molecular probe, IVE facilitates non-invasive visualization of ER expression and distribution in vivo, addressing a critical need in oncology for characterizing hormone-responsive cancers. Its design emerged from systematic efforts to overcome limitations of earlier radiolabeled estrogens, balancing receptor binding affinity with metabolic stability and imaging practicality. The compound's development exemplifies the convergence of steroid chemistry, nuclear medicine, and receptor biology to address clinical challenges in cancer diagnostics [1] [9].

Historical Development of Radiolabeled Estrogens

The pursuit of ER-targeted radiopharmaceuticals began in the 1970s, driven by the clinical need to identify breast cancer patients likely to respond to endocrine therapies. Initial efforts focused on radioiodinated hexestrol derivatives, but these exhibited poor target specificity due to high nonspecific binding and interference from serum transport proteins like transthyretin. As noted in foundational research: "The uptake of [¹²⁵I]iodohexestrol by the uterus at 2 hr was reduced 58–65% by pretreatment... but compared with 16α-[¹²⁵I]iodoestradiol, [¹²⁵I]IVE showed greater uterine uptake and similar uterus-to-blood ratios" [1]. This highlighted the critical importance of molecular design beyond simple radiolabel attachment.

A breakthrough came with the conceptualization of the Binding Selectivity Index (BSI), defined as the ratio of receptor binding affinity (RBA) to nonspecific binding (NSB). Estradiol was assigned a BSI of 100 (RBA=100; NSB=1), while early radioiodinated hexestrol showed a BSI of only 1.4 (RBA=14; NSB=10), explaining its poor target accumulation. This metric became crucial for evaluating subsequent candidates [9]:

Table 1: Evolution of Radiolabeled Estrogen Probes

CompoundTargetRBA (%)NSBBSIImaging Modality
[¹²⁵I]IodohexestrolER14101.4Gamma Scintigraphy
16α-[⁷⁷Br]BromoestradiolER923.526Gamma Scintigraphy
16α-[¹⁸F]FluoroestradiolER852.043PET
17α-[¹²⁵I]IVEER782.531SPECT

The 1980s witnessed strategic innovations in radiolabeling techniques, particularly the application of radioiododestannylation for IVE synthesis. This method used the stable precursor E-17α-tributylstannylvinylestradiol (SnVE₂), enabling rapid and high-yield preparation of [¹²⁵I]IVE with specific activity exceeding 2000 Ci/mmol – essential for visualizing low-abundance ER receptors. Researchers emphasized that "the ease of preparation of the radioligand represents an advantage over synthetic procedures for other estrogen-receptor-seeking agents" [1] [5]. This technical advance positioned IVE as a practical SPECT agent when PET infrastructure was limited, complementing the later-developed FES (16α-[¹⁸F]fluoroestradiol) for PET imaging [4] [9].

Structural and Functional Significance of 17α-Substitution in Estradiol Derivatives

The 17α-position in estradiol derivatives offers distinct chemical and pharmacological advantages over modifications at other sites. Unlike A-ring substitutions (e.g., 2- or 4-iodoestradiol), which impair hydrogen bonding critical for ER binding, the 17α-region tolerates steric bulk without disrupting receptor interaction. The iodovinyl group (–CH=CHI) at this position mimics the steric profile of natural 17β-hydroxyl configuration while introducing a site amenable to efficient radiolabeling:

Steric and Electronic Features:

  • Stereochemical Configuration: The E-isomer (trans) of IVE demonstrates 5-fold higher ER affinity than the Z-isomer (cis), emphasizing stereoselectivity in receptor recognition [5].
  • Metabolic Stability: 17α-substitution confers resistance to 17β-hydroxysteroid dehydrogenase, the enzyme responsible for deactivating endogenous estradiol. This prolongs in vivo bioavailability critical for imaging [7] [9].
  • Electron Density Distribution: The vinyl group conjugates with the steroid D-ring, distributing the electron-withdrawing effect of iodine to minimize perturbation of the 17β-binding pocket.

Comparative binding studies reveal IVE’s balanced molecular properties:

Table 2: Binding Parameters of Estradiol Derivatives

CompoundERα RBA (%)ERβ RBA (%)Log PBSI
17β-Estradiol (E₂)1001002.8100
17α-Estradiol20.58.23.16.6
16α-[¹²⁵I]Iodoestradiol45223.512.9
17α-[¹²⁵I]IVE78303.231
17α-Ethynylestradiol (EE)121444.030

Data adapted from receptor binding assays and octanol-water partition measurements [1] [8] [9].

IVE achieves optimal balance by preserving the 3,17β-diol pharmacophore while leveraging the vinyl group’s conformational flexibility. The 17α-iodovinyl moiety generates less steric clash than 17α-ethyl or phenyl substitutions, maintaining 78% relative binding affinity (RBA) to ERα compared to estradiol. This structural advantage is biologically significant: unlike 17α-estradiol – which exhibits only 1/100th the potency of 17β-estradiol in classical uterotrophic assays – IVE retains near-native binding due to the vinyl group’s ability to adopt receptor-compatible orientations [7] [8].

Role of 17α-Iodovinylestradiol in Receptor-Targeted Molecular Imaging

IVE serves as a prototype single-targeted probe for SPECT imaging of ER expression, operating on the principle of high-affinity, receptor-mediated accumulation. Upon intravenous administration, it binds ERα in target tissues with uptake proportional to receptor density. Blockade studies using unlabeled estradiol or antiestrogens like tamoxifen demonstrate specificity, reducing uterine uptake by 58–65% in rodent models [1].

Biodistribution Profile and Imaging Performance:Key findings from preclinical studies include:

  • Rapid Target Accumulation: Peak uterine uptake (0.465% ID-kg/g) occurs within 2 hours post-injection in immature female rats.
  • Favorable Contrast Ratios: Uterus-to-blood ratios reach 19:1 at 1 hour and remain at 7:1 by 4 hours, enabling clear target-to-background differentiation.
  • Metabolic Stability: Minimal deiodination occurs within the critical imaging window (<4 hours), reducing free iodide-mediated background noise [1] [9].

Table 3: Preclinical Biodistribution of [¹²⁵I]IVE in Immature Female Rats

Tissue1 hr (% ID/kg/g)Uterus/Blood Ratio2 hr (% ID/kg/g)4 hr (% ID/kg/g)
Uterus0.412190.4650.310
Blood0.0221.00.0290.044
Liver0.1858.40.2100.185
Muscle0.0180.80.0150.012

Data adapted from [1].

Compared to contemporary agents, IVE offers practical advantages:

  • SPECT Compatibility: The gamma emission of iodine-125 (27–35 keV) or iodine-123 (159 keV) allows imaging on widely available SPECT systems, unlike PET agents requiring cyclotron production and specialized infrastructure.
  • Synthetic Accessibility: Precursor-directed radioiodination achieves yields >85% in <30 minutes, facilitating routine clinical production [1] [5].
  • Complementary Role to FES: While 16α-[¹⁸F]FES later became the gold standard for PET-based ER imaging, IVE remains relevant in resource-constrained settings and for longitudinal studies benefiting from iodine-125’s 59-day half-life [4] [9].

In receptor-targeted probe design, IVE exemplifies the "single-targeted strategy" – one ligand (estradiol derivative) conjugated to one imaging moiety (iodine) for unimodal imaging. This simplicity contrasts with dual-targeted or activatable probes but provides sufficient specificity for ER mapping in breast cancer foci. Current research explores IVE derivatives for theranostic applications, leveraging iodine-131 substitution to combine imaging with ER-targeted radionuclide therapy [2] [6].

Properties

CAS Number

82123-96-4

Product Name

17alpha-Iodovinylestradiol

IUPAC Name

(8R,9S,13S,14S)-17-[(E)-2-(125I)iodanylethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H25IO2

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C20H25IO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h3,5,10-12,16-18,22-23H,2,4,6-9H2,1H3/b11-10+/t16-,17-,18+,19+,20?/m1/s1/i21-2

InChI Key

DQQMDOLPKAVVIE-HASHYOOPSA-N

SMILES

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O

Synonyms

(17alpha)-isomer of 17 alpha-iodovinylestradiol
17 alpha-iodovinylestradiol
17-IV-estradiol

Canonical SMILES

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C/[125I])O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.